
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Descripción general
Descripción
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Glycan Modulation in Plant Systems
d-lyxo-hexulose: is utilized in plant biotechnology for glycan modulation. By overexpressing the bacterial enzyme GDP-6-deoxy-d-lyxo-4-hexulose reductase (RMD), researchers can alter fucosylation in plants . This process impacts the biosynthesis pathway of GDP-L-fucose, which is crucial for the proper formation of plant glycoproteins. The modulation of glycan structures in plants is significant for the development of plant-derived pharmaceuticals, as it can enhance the efficacy and stability of therapeutic proteins.
Production of Non-Fucosylated Antibodies
In the field of immunology, d-lyxo-hexulose plays a role in the production of non-fucosylated antibodies . The overexpression of RMD in antibody-producing cells leads to a reduction in core fucose attachment to N-glycan moieties on antibodies. Non-fucosylated antibodies have improved effector functions, such as increased antibody-dependent cellular cytotoxicity (ADCC), making them more effective for therapeutic use.
Glycoprotein Engineering
The compound is instrumental in glycoprotein engineering, where it is used to control the glycosylation pattern of proteins . By manipulating the glycan structures, scientists can create glycoproteins with desired properties, such as increased stability or enhanced interaction with other biomolecules. This has vast implications for the production of recombinant proteins and vaccines.
Enhancing Plant-Derived Pharmaceuticals
d-lyxo-hexulose: is also significant in enhancing the quality of plant-derived pharmaceuticals . The alteration of glycan structures in plant-produced glycoproteins can lead to pharmaceuticals that are more similar to their human counterparts, reducing the risk of immune reactions and increasing the therapeutic potential.
Research on Metabolic Pathways
The study of d-lyxo-hexulose contributes to our understanding of metabolic pathways involved in glycan assembly and modification . Insights gained from this research can lead to the development of new strategies for the treatment of metabolic disorders and the design of novel biosynthetic pathways for industrial applications.
Modulation of Glycan Profiles in Monoclonal Antibodies
The compound is used to modulate glycan profiles in monoclonal antibodies, which is crucial for their therapeutic function . By altering the glycosylation, it is possible to produce antibodies with modified effector functions, which can be tailored for specific therapeutic needs.
Agricultural Biotechnology
In agricultural biotechnology, d-lyxo-hexulose can be used to modify the glycan structures of plant-derived compounds, potentially leading to crops with improved traits, such as enhanced resistance to pests or diseases .
Synthetic Biology
Finally, d-lyxo-hexulose finds application in synthetic biology, where it can be part of the toolkit for the synthesis of complex molecules . By understanding and utilizing its role in glycan biosynthesis, scientists can engineer biological systems to produce novel compounds with potential applications in medicine, agriculture, and industry.
Mecanismo De Acción
Target of Action
D-Lyxo-Hexulose, also known as (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, primarily targets the fucose biosynthesis pathway . It acts as an iron chelating agent , which plays a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport.
Mode of Action
The compound interacts with its targets by inhibiting the fucose de novo synthesis pathway . This is achieved through the heterologous expression of the prokaryotic enzyme GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), which when stably integrated into host cell lines, inhibits fucose de-novo biosynthesis . The enzyme deflects the fucosylation pathway by turning an intermediate (GDP-4-Keto-6-Deoxymannose) into GDP-Rhamnose, a sugar that cannot be metabolised by CHO cells .
Biochemical Pathways
D-Lyxo-Hexulose affects the fucose biosynthesis pathway . Fucose is synthesized inside the cell from GDP-mannose via short-lived intermediates before it is transported to the Golgi apparatus for attachment to the nascent glycan . The bacterial enzyme RMD is used to redirect synthesis towards a heterologous activated hexose that cannot be utilized by the cell, resulting in depletion of the natural pathway .
Pharmacokinetics
It’s known that the compound can efficiently interrupt the fucose de novo synthesis pathway in cho cells, leading to the secretion of glycoproteins that almost completely lack fucose on their associated n-glycans .
Result of Action
The primary result of D-Lyxo-Hexulose’s action is the production of non-fucosylated antibodies . These antibodies have been shown to bind more efficiently to FcγRIIIa and to elicit a stronger antibody-dependent cell-mediated cytotoxicity (ADCC) response in the presence of natural killer cells . This modification provides higher flexibility to the Fc-region of IgG1 antibodies and enhances their binding to the FcγRIIIa receptor of NK cells .
Action Environment
The action of D-Lyxo-Hexulose can be influenced by various environmental factors. For instance, the pH, temperature, and nutrient availability in the cell culture environment can impact the efficiency of the fucose de novo synthesis pathway inhibition . .
Safety and Hazards
Propiedades
IUPAC Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PQLUHFTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
he steps in the metabolism of tagatose are identical to those for fructose or fruit sugar but tagatose is incompletely absorbed. Only 15-20 percent of tagatose is absorbed in the small intestine. The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. The short chain fatty acids are absorbed almost completely and metabolized. | |
| Record name | Tagatose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87-81-0, 17598-81-1 | |
| Record name | D-Tagatose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagatose [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagatose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tagatose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAGATOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
| Record name | Tagatose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of D-lyxo-Hexulose relate to the formation of its derivatives?
A1: The structure of D-lyxo-Hexulose plays a crucial role in the formation of its derivatives. For instance, the reaction of D-lyxo-Hexulose phenylosazone can lead to the formation of 3,6-anhydroosazone derivatives. The specific anomeric configuration of these derivatives is influenced by the orientation of hydroxyl groups within the D-lyxo-Hexulose molecule []. Further research on similar reactions with 1-deoxy-D-lyxo-hexulose could provide insights into the structure-reactivity relationship of these compounds [].
Q2: What is the significance of synthesizing 1-deoxy derivatives of D-lyxo-Hexulose?
A2: The synthesis of 1-deoxy derivatives of D-lyxo-Hexulose, such as 1-deoxy-D-lyxo-hexulose and 1-deoxy-1-methylamino-D-lyxo-hexulose, holds significance in understanding the reactivity and potential applications of modified sugars [, ]. These derivatives can serve as valuable intermediates in the synthesis of other biologically relevant compounds or provide insights into structure-activity relationships. For example, the reaction of 1-deoxy-1-methylamino-D-lyxo-hexulose with phenyl isothiocyanate can help elucidate the reactivity of the modified sugar and potentially lead to new derivatives with different properties [].
Q3: Are there alternative synthetic routes to obtain D-lyxo-Hexulose and its derivatives?
A3: Researchers are actively exploring different synthetic routes for D-lyxo-Hexulose and its derivatives. While classic methods exist, new approaches are constantly being investigated to improve yields, reduce reaction steps, or utilize more readily available starting materials. For example, alongside D-lyxo-Hexulose, researchers have successfully synthesized L-threo-pentulose and their 1-deoxy derivatives, highlighting the potential for developing versatile synthetic strategies for rare sugars []. This continuous exploration of synthetic routes contributes to a broader chemical space for potential applications.
Q4: What analytical techniques are commonly employed to characterize D-lyxo-Hexulose and its derivatives?
A4: Various analytical techniques are crucial for characterizing D-lyxo-Hexulose and its derivatives. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, help determine the structure and confirm the identity of synthesized compounds. These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight, enabling researchers to analyze the outcomes of synthetic procedures and study the compounds' characteristics [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



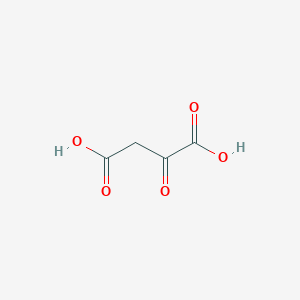
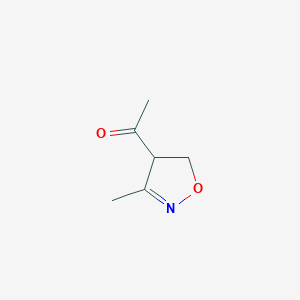
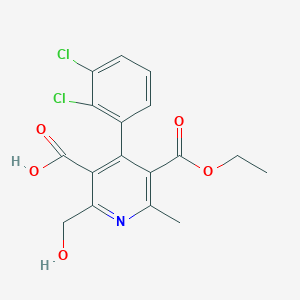
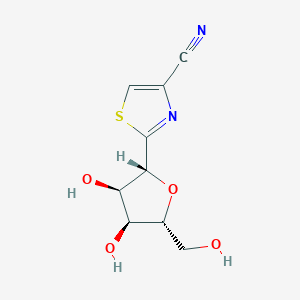


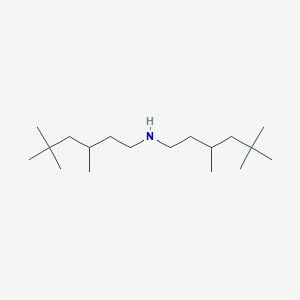


![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
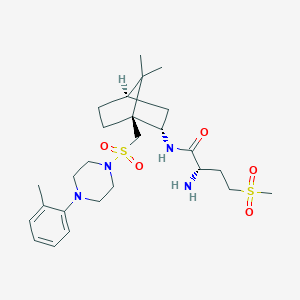
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)